3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride
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Overview
Description
“3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride” is a chemical compound with the CAS Number: 1803585-38-7 . It has a molecular weight of 300.66 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N3.3ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;;/h2-5,10,12H,6-9H2,1H3;3*1H . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is room temperature .Scientific Research Applications
Picogram Determination in Biological Samples
A highly sensitive and specific assay was developed for the determination of a novel dopamine D4 receptor antagonist, utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection. This methodology showcases the compound's utility in pharmacokinetic studies within human subjects, highlighting its potential as a valuable tool for drug monitoring and pharmacological research (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Metabolic Pathway Elucidation
Research into the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, revealed its main metabolic pathways in humans through the identification of its metabolites. This study underscores the importance of understanding metabolic processes for the development of therapeutic agents, where 3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride derivatives may play a crucial role (Gong, Chen, Deng, & Zhong, 2010).
Investigation of Metabolic Activation
The metabolism of a dopamine D(4)-selective antagonist was examined across different species, identifying major metabolic pathways including N-dealkylation and the formation of a novel mercapturic acid adduct. This research provides insights into drug metabolism and potential bioactivation mechanisms, pertinent to the safety and efficacy assessment of pharmacological agents (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).
Molecular Interaction Studies
A study on the molecular interactions of a CB1 cannabinoid receptor antagonist elucidated its binding and activity profile, contributing to the understanding of receptor-ligand dynamics and the development of receptor-specific drugs. This highlights the compound's utility in receptor pharmacology and drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anticonvulsant Activity Exploration
Research on pyrrolidine-2,5-dione derivatives, including those with a 3-Methyl-1-(pyridin-2-ylmethyl)piperazine moiety, investigated their potential as anticonvulsant agents. This work contributes to the search for new therapeutic options for epilepsy, demonstrating the compound's relevance in medicinal chemistry (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, & Rapacz, 2017).
Safety and Hazards
The safety information for “3-Methyl-1-(pyridin-2-ylmethyl)piperazine trihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The GHS pictogram is GHS07 .
Properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;;/h2-5,10,12H,6-9H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZXYWGDRTZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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